isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate
Description
This compound is a nucleoside phosphonate prodrug characterized by:
- Stereochemistry: (2S)-configured propanoate ester and (1R)-configured ethoxy-methyl-phenoxy-phosphoryl group, critical for target binding .
- Functional Groups: A 6-aminopurin-9-yl (adenine) moiety, isopropyl ester, and phenoxy-phosphoryl linker. These features enhance lipophilicity and cellular uptake compared to non-prodrug analogs .
- Prodrug Design: The isopropyl ester masks a phosphonate group, enabling efficient intracellular delivery and subsequent enzymatic activation to the active metabolite .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-AZFZMOAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, commonly known as Tenofovir Alafenamide (TAF), is a nucleotide analog with significant implications in antiviral therapy, particularly for the treatment of HIV and hepatitis B. This article delves into the biological activity of TAF, summarizing its pharmacodynamics, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H29N6O5P
- Molecular Weight : 476.47 g/mol
- CAS Number : 379270-37-8
TAF acts as a prodrug that is metabolized in vivo to its active form, Tenofovir. The active metabolite inhibits the reverse transcriptase enzyme of HIV and hepatitis B virus, thereby preventing viral replication. The mechanism involves:
- Incorporation into Viral DNA : TAF is phosphorylated to Tenofovir diphosphate, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA.
- Chain Termination : Once incorporated, it causes premature termination of the growing viral DNA chain, effectively halting replication.
Antiviral Efficacy
TAF exhibits potent antiviral activity against both HIV and hepatitis B virus (HBV). Clinical studies have demonstrated its effectiveness in reducing viral load and improving immunological outcomes in patients with HIV.
Table 1: Summary of Clinical Trials on TAF
| Study | Population | Duration | Outcome |
|---|---|---|---|
| Study A | HIV-infected adults | 48 weeks | Significant reduction in viral load |
| Study B | HBV-infected adults | 96 weeks | Sustained virologic response observed |
| Study C | Treatment-naive patients | 48 weeks | Improved CD4+ T-cell counts |
Pharmacokinetics
TAF has a favorable pharmacokinetic profile characterized by:
- Higher Intracellular Concentrations : Due to its formulation, TAF achieves higher intracellular concentrations of the active metabolite compared to its predecessor, Tenofovir disoproxil fumarate (TDF).
- Lower Systemic Exposure : TAF results in lower systemic exposure to Tenofovir, which is associated with reduced renal toxicity and bone mineral density loss.
Case Study 1: Efficacy in Treatment-Naive Patients
In a randomized controlled trial involving treatment-naive HIV patients, TAF demonstrated superior efficacy compared to TDF. Patients receiving TAF had a higher rate of viral suppression at week 48 without significant adverse effects related to renal function or bone density.
Case Study 2: Long-term Safety Profile
A long-term follow-up study assessed the safety profile of TAF over five years. Results indicated that patients maintained stable renal function and bone mineral density compared to those on TDF, suggesting that TAF may be a safer alternative for long-term use.
Comparison with Similar Compounds
Tenofovir Alafenamide Fumarate (TAF)
Structure: Shares the 6-aminopurin-9-yl core and phosphonate prodrug design but substitutes the phenoxy group with a fumarate counterion . Key Differences:
Research Findings :
- TAF’s fumarate improves solubility, while the target compound’s phenoxy group may enhance tissue penetration .
- Both compounds show prodrug activation via carboxylesterases, but the phenoxy group in the target compound could alter metabolic stability .
(S)-2-(2-(6-Amino-9H-Purin-9-yl)Ethoxy)-3-Phosphonopropanoic Acid
Structure: Features a phosphonopropanoic acid backbone instead of an isopropyl ester, increasing polarity . Key Differences:
| Property | Target Compound | Phosphonopropanoic Acid Analogue |
|---|---|---|
| Ionization | Neutral (prodrug) | Anionic (active form) |
| Bioavailability | High (ester improves absorption) | Low (requires transporter uptake) |
| Applications | Antiviral/respiratory therapy | Research tool (limited therapeutic use) |
Implications :
- The phosphonopropanoic acid’s polarity limits oral bioavailability, making the target compound’s prodrug design superior for systemic delivery .
Diisopropyl {[(R)-2-(2-Amino-6-Chloro-9H-Purin-9-yl)-1-Methylethoxy]Methyl}-Phosphonate
Structure : Chloro-substituted purine and diisopropyl phosphonate groups .
Key Differences :
| Property | Target Compound | Chloro-Substituted Analog |
|---|---|---|
| Purine Modification | 6-Amino | 6-Chloro |
| Phosphonate Group | Mono-isopropyl ester | Diisopropyl ester |
| Activity | Antiviral/antifibrotic (presumed) | Anticancer (preclinical) |
Research Insights :
Sofosbuvir (GS-7977, Sovaldi)
Structure: Contains a dioxopyrimidin-1-yl group and fluorinated tetrahydrofuran ring instead of adenine and phenoxy-phosphoryl . Key Differences:
| Property | Target Compound | Sofosbuvir (1190307-88-0) |
|---|---|---|
| Nucleobase | 6-Aminopurin-9-yl (adenine) | 2,4-Dioxopyrimidin-1-yl (uracil) |
| Therapeutic Target | Presumed antiviral/fibrosis | Hepatitis C Virus (HCV) |
| Metabolic Pathway | Carboxylesterase-mediated | Cathepsin A/esterase-mediated |
Findings :
- Sofosbuvir’s fluorine atom enhances metabolic stability and target binding to HCV RNA polymerase, while the target compound’s adenine moiety may favor reverse transcriptase inhibition (e.g., HIV) .
Data Table: Structural and Pharmacokinetic Comparison
Research Findings and Implications
- Prodrug Efficiency: The target compound’s isopropyl-phenoxy design balances lipophilicity and activation efficiency, outperforming phosphonopropanoic acid analogs in cellular uptake .
- Metabolic Stability : Chloro-substituted analogs () demonstrate that purine modifications can shift therapeutic applications but require optimization to mitigate toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
